Home > Products > Screening Compounds P24869 > Peptide YY (3-36)
Peptide YY (3-36) - 126339-09-1

Peptide YY (3-36)

Catalog Number: EVT-242949
CAS Number: 126339-09-1
Molecular Formula: C₁₇₆H₂₇₂N₅₂O₅₄
Molecular Weight: 3980.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peptide YY (3-36) (PYY(3-36)) is a truncated version of Peptide YY (PYY), a locally acting hormone produced by enteroendocrine L cells predominantly located in the distal gastrointestinal tract. [] While PYY is involved in controlling secretions within the digestive tract, PYY(3-36) has emerged as a significant biopharmaceutical in obesity research due to its appetite-reducing effects. [] This peptide is released postprandially (after a meal), and its levels are elevated in obese individuals after gastric bypass surgery. [, ] It is known to influence hypothalamic circuits and mediate anorexic effects, suggesting a role in regulating energy homeostasis. [, , ]

Future Directions
  • Optimizing Delivery Methods: Developing effective and practical methods for delivering PYY(3-36) to maximize its therapeutic potential. [, ] This involves overcoming challenges like rapid degradation and enhancing bioavailability.
  • Understanding Long-Term Effects: Investigating the long-term effects of PYY(3-36) administration on appetite, weight, and metabolic health. [, , ] This includes assessing potential side effects and the sustainability of its effects on energy balance.
  • Elucidating Detailed Mechanisms: Further exploring the specific mechanisms by which PYY(3-36) exerts its effects on different Y receptors, its interplay with other hormones, and its impact on various metabolic pathways. [, , ]
  • Developing Combination Therapies: Investigating the potential of combining PYY(3-36) with other anorexigenic agents or metabolic modulators to enhance its efficacy and address the complex nature of obesity. [, ]

Peptide YY (1-36)

  • Relevance: While both Peptide YY (1-36) and Peptide YY (3-36) are released postprandially, Peptide YY (1-36) exhibits significantly lower potency in reducing food intake compared to Peptide YY (3-36). This difference highlights the importance of the N-terminal truncation for the anorectic effects observed with Peptide YY (3-36) [, ].

Neuropeptide Y (NPY)

  • Relevance: Neuropeptide Y shares significant sequence homology with Peptide YY (3-36) and binds to multiple Y receptors, including Y1, Y2, and Y5 receptors []. These shared receptor targets contribute to the overlapping physiological roles of these peptides, particularly in appetite regulation.

Pancreatic Polypeptide (PP)

  • Relevance: Pancreatic polypeptide, along with Peptide YY (3-36), belongs to the pancreatic polypeptide family and shares structural similarities []. This homology allows them to activate specific Y receptors, like the Y4 receptor, which has been shown to be involved in the release of atrial natriuretic peptide (ANP) [].

Glucagon-like Peptide-1 (GLP-1)

  • Relevance: Similar to Peptide YY (3-36), Glucagon-like peptide-1 is released postprandially and acts as an anorectic hormone, reducing food intake and contributing to satiety []. Both peptides are investigated for their potential in treating obesity and type 2 diabetes.

Cholecystokinin (CCK)

  • Relevance: Cholecystokinin shares functional similarities with Peptide YY (3-36) in regulating appetite and food intake. Both hormones act as satiety signals, promoting meal termination and contributing to the feeling of fullness [].

Ghrelin

  • Relevance: Ghrelin serves as a counter-regulatory hormone to Peptide YY (3-36). While Peptide YY (3-36) suppresses appetite and promotes satiety, ghrelin increases hunger and promotes food seeking behavior. Understanding the interplay between these hormones is crucial for elucidating the complex mechanisms underlying appetite regulation [, , ].

Leptin

  • Relevance: Leptin interacts with Peptide YY (3-36) in regulating energy homeostasis. While both hormones act on hypothalamic circuits to modulate appetite, leptin provides long-term signals about energy stores, while Peptide YY (3-36) acts as a short-term satiety signal. Understanding their interplay is essential for developing effective obesity treatments [, , ].
Synthesis Analysis

Methods and Technical Details

Peptide YY (3-36) can be synthesized using solid-phase peptide synthesis techniques. The most common method involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically includes purification steps such as reverse-phase high-performance liquid chromatography to ensure the final product's purity and integrity .

Synthesis Process

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are added sequentially, with each coupling reaction followed by deprotection of the Fmoc group.
  3. Cleavage and Purification: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

Peptide YY (3-36) consists of 36 amino acids with a specific sequence that determines its biological activity. The molecular formula is C164H253N43O41S, and it has a molecular weight of approximately 4,200 Da. The structure features a disulfide bond that contributes to its stability and function .

Structural Characteristics

  • Amino Acid Sequence: The sequence of Peptide YY (3-36) is critical for its interaction with receptors.
  • Disulfide Bond: This structural feature enhances the peptide's resistance to enzymatic degradation.
Chemical Reactions Analysis

Reactions and Technical Details

Peptide YY (3-36) undergoes various biochemical reactions within the body, primarily involving receptor binding and signal transduction pathways. Its primary action involves binding to neuropeptide Y2 receptors in the hypothalamus, leading to decreased food intake through modulation of appetite-regulating circuits .

Key Reactions

  1. Receptor Binding: Peptide YY (3-36) binds selectively to neuropeptide Y2 receptors, triggering intracellular signaling cascades that inhibit appetite.
  2. Metabolism: The peptide is subject to metabolic degradation, with its half-life in circulation being approximately 7.3 minutes under normal conditions but significantly shorter when accounting for C-terminal degradation .
Mechanism of Action

Process and Data

Peptide YY (3-36) exerts its effects primarily through interaction with neuropeptide Y2 receptors located in the central nervous system. Upon binding, it activates signaling pathways that lead to reduced neuronal activity associated with hunger signals. This mechanism involves:

  • Inhibition of Neuropeptide Y Release: By activating Y2 receptors, Peptide YY (3-36) inhibits the release of neuropeptide Y, a potent stimulator of appetite.
  • Activation of Satiety Pathways: The activation of specific neuronal circuits in the hypothalamus promotes feelings of fullness and reduces food intake .
Physical and Chemical Properties Analysis

Physical Properties

Peptide YY (3-36) appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH levels. It exhibits stability under physiological conditions but can be degraded by proteolytic enzymes if not properly formulated.

Chemical Properties

  • Solubility: Highly soluble in water.
  • Stability: Stable at room temperature but sensitive to extreme pH levels.
  • Half-Life: Approximately 7.3 minutes in circulation; shorter upon metabolic clearance due to degradation .
Applications

Scientific Uses

Peptide YY (3-36) has garnered attention for its potential therapeutic applications in treating obesity and metabolic disorders due to its appetite-suppressing properties. Research has indicated that infusions of Peptide YY (3-36) can effectively reduce food intake in both lean and obese subjects .

Clinical Research

Ongoing studies focus on understanding how Peptide YY (3-36) can be integrated into obesity management strategies, exploring its combination with other hormones like glucagon-like peptide-1 for enhanced effects on insulin secretion and glucose homeostasis .

Structural Characterization of Peptide YY (3-36)

Molecular Architecture and Isoforms

Primary Sequence Analysis and Post-Translational Modifications

Peptide YY (3-36) (PYY(3-36)) is a 34-amino acid peptide generated through post-translational modification of its full-length precursor, PYY(1-36). The enzymatic cleavage of the N-terminal Tyr-Pro dipeptide by dipeptidyl peptidase IV (DPP-IV) converts PYY(1-36) into PYY(3-36), fundamentally altering its biological activity [1] [4] [6]. The primary structure of human PYY(3-36) is:Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH₂ [1] [6].

This truncation eliminates the N-terminal tyrosine residue critical for Y1/Y5 receptor binding while exposing the core residues necessary for Y2 receptor interaction. Notably, PYY(3-36) constitutes ~40% of circulating PYY immunoreactivity in humans, with PYY(1-36) accounting for the remaining 60% [4] [9]. The C-terminal amidation (Tyr-NH₂) is conserved across both isoforms and is essential for receptor engagement and metabolic stability [1] [8].

Table 1: Key Structural Features of PYY Isoforms

FeaturePYY(1-36)PYY(3-36)
Amino Acid SequenceYPIKPEAP...RY-NH₂IKPEAP...RY-NH₂
Length36 residues34 residues
DPP-IV SensitivitySubstrateProduct
Dominant Circulating Form60%40%
Receptor PreferenceY1, Y2, Y4, Y5Y2-specific

Comparative Structural Homology Within the Pancreatic Polypeptide Family

PYY(3-36) belongs to the pancreatic polypeptide (PP)-fold family, characterized by a conserved U-shaped tertiary structure termed the PP-fold motif. This motif comprises:

  • An N-terminal polyproline type II helix (residues 1–8)
  • A dynamic β-turn (residues 9–14)
  • A C-terminal α-helix (residues 15–34) [2] [5] [10].

Despite its truncated N-terminus, PYY(3-36) retains the PP-fold, as confirmed by circular dichroism (CD) spectroscopy showing 24% α-helicity compared to 42% in PYY(1-36) [2]. This structural conservation enables functional specificity within the neuropeptide family:

  • Neuropeptide Y (NPY): Shares 70% sequence homology; retains full N-terminus for Y1/Y5 binding.
  • Pancreatic Polypeptide (PP): Exhibits <50% homology; selective for Y4 receptors.
  • PYY(3-36): Lacks N-terminal residues, conferring Y2 selectivity [5] [8] [10].

Conserved residues across the family include Pro₂, Pro₅, Pro₈, Gly₉, Tyr₂₀, and Tyr₂₇, which stabilize the hydrophobic core and protect against enzymatic degradation [10]. The C-terminal α-helix (Arg¹⁷–Tyr³⁶) is particularly critical for anchoring to Y receptors [5].

Table 2: Structural and Functional Features of PP-Fold Family Members

PeptideReceptor SelectivitySequence Homology to PYY(3-36)Key Structural Motifs
PYY(3-36)Y2-specific100%Truncated N-terminus; intact PP-fold
NPYY1, Y2, Y5~70%Intact N-terminus; PP-fold
PPY4<50%Shorter N-terminus; variant PP-fold

Receptor Binding Dynamics

Y2 Receptor Selectivity and Binding Affinity Mechanisms

PYY(3-36) exhibits nanomolar affinity for the Y2 receptor (Y2R) (Kd = 0.11 nM), with >1,000-fold selectivity over Y1 receptors [2] [5] [9]. This specificity arises from two key mechanisms:

  • N-Terminal Truncation: Removal of Tyr¹-Pro² eliminates hydrogen bonding with Y1R’s transmembrane domain 6 (TM6), while exposing Ile³-Lys⁴ for electrostatic interactions with Y2R’s extracellular loop 2 (ECL2) [5].
  • C-Terminal Engagement: The α-helical segment (Tyr²⁰–Arg³³) inserts into Y2R’s hydrophobic pocket, with Arg³³ forming a salt bridge with Glu²⁹⁸ of Y2R, stabilizing the active conformation [5] [9].

Cryo-EM structures of PYY(3-36)–Y2R–Gi complexes reveal that PYY(3-36) adopts a compact conformation, with its central polyproline helix contacting ECL3 and its C-terminus penetrating deeply into the receptor core [5]. This binding mode contrasts sharply with NPY’s interaction with Y1R, which requires an intact N-terminus for activation [5] [9].

Conformational Stability and PP-Fold Motif Preservation

The PP-fold motif is indispensable for PYY(3-36)’s conformational stability and receptor selectivity. Key features include:

  • Hydrophobic Core: Leu¹⁵, Leu¹⁹, Leu²⁶, and Val²⁹ create a solvent-shielded region that maintains structural integrity despite N-terminal truncation [2] [10].
  • Dynamic Flexibility: NMR studies show that residues 3–8 exhibit higher flexibility in PYY(3-36) than in PYY(1-36), facilitating adaptation to Y2R’s binding pocket [2].
  • Disulfide Bond: Although PYY lacks disulfide bonds (unlike PP), its linear structure relies on proline-induced turns and helical propensity for stability [10].

Comparative CD analyses demonstrate that PYY(3-36)’s reduced helicity (24% vs. 42% in PYY(1-36)) enhances its selectivity for Y2R over Y1R, which requires a rigid N-terminal helix for activation [2]. Molecular dynamics simulations confirm that the PP-fold in PYY(3-36) remains intact during receptor binding, with an RMSD of <1.5 Å over 100 ns simulations [5]. This structural preservation ensures high-affinity binding while enabling preferential Gi protein signaling over β-arrestin recruitment—a key difference from Y1R activation [5] [9].

Table 3: Receptor Binding and Signaling Properties of PYY(3-36)

PropertyPYY(3-36)–Y2R InteractionMolecular Determinants
Binding Affinity (Kd)0.11 nMC-terminal Arg³³–Glu²⁹⁸ salt bridge; Ile³-Lys⁴–ECL2 interactions
Selectivity vs. Y1R>1,000-foldAbsence of N-terminal Tyr¹-Pro²; Y1R requires intact N-terminus
G Protein CouplingGi-biased (EC50 = 0.4 nM)TM3–TM6 rearrangement favoring Gi over β-arrestin
Key ResiduesPYY(3-36): Arg³³, Tyr²⁷, Gln³⁴; Y2R: Glu²⁹⁸, Asp⁶⁸Hydrophobic and ionic contacts stabilizing complex

Y2 Receptor Activation Mechanisms

Upon binding PYY(3-36), Y2R undergoes conformational changes that propagate through its transmembrane domains:

  • TM3 Displacement: The inward shift of TM3 disrupts the sodium-binding site, stabilizing the active state [5].
  • Gi Coupling: The Gi protein engages primarily via TM5 and TM6, with PYY(3-36)’s C-terminus facilitating Gαi contact [5].
  • Signaling Bias: Y2R shows a 10-fold preference for Gi/Go over β-arrestin pathways upon PYY(3-36) activation, unlike Y1R, which activates both equally [5].

This biased signaling underpins PYY(3-36)’s physiological effects—appetite suppression and gastric emptying inhibition—without promoting internalization or desensitization [5] [9].

Properties

CAS Number

126339-09-1

Product Name

Peptide YY (3-36)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₇₆H₂₇₂N₅₂O₅₄

Molecular Weight

3980.42

InChI

InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N

Synonyms

Peptide YY (3-36)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.